molecular formula C16H25N3O2 B14689444 Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate CAS No. 34153-54-3

Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate

Cat. No.: B14689444
CAS No.: 34153-54-3
M. Wt: 291.39 g/mol
InChI Key: ZKLWYSGUPNERNY-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its complex structure, which includes a triazene group, a phenyl ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and triazene functionalities.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its complex structure and functional groups.

    Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate involves interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate is unique due to its combination of a triazene group, a phenyl ring, and an ester functional group. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler esters .

Properties

CAS No.

34153-54-3

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

ethyl 3-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]propanoate

InChI

InChI=1S/C16H25N3O2/c1-5-13(3)19(4)18-17-15-10-7-14(8-11-15)9-12-16(20)21-6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3

InChI Key

ZKLWYSGUPNERNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)N=NC1=CC=C(C=C1)CCC(=O)OCC

Origin of Product

United States

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